(1S,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL
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Overview
Description
(1S,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group, a chlorinated and fluorinated aromatic ring, and a secondary alcohol group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic precursor, such as 3-chloro-5-fluorobenzene.
Functional Group Introduction: The aromatic ring is functionalized with an amino group and a secondary alcohol group through a series of reactions, including nitration, reduction, and hydroxylation.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S,2S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Formation of the corresponding ketone
Reduction: Regeneration of the secondary alcohol
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
(1S,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group and the aromatic ring allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Pyrimidines: These compounds share some structural similarities and are used as metalloenzyme inhibitors.
1,3,4-Oxadiazol-2-ylpyridines: Similar in structure and used for similar applications.
Uniqueness
(1S,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms on the aromatic ring. This combination of features provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C9H11ClFNO |
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Molecular Weight |
203.64 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(3-chloro-5-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |
InChI Key |
FTSOYUUFUORFAW-SSDLBLMSSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=CC(=C1)Cl)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)Cl)F)N)O |
Origin of Product |
United States |
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